molecular formula C11H7ClN2O B1597756 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole CAS No. 852690-99-4

3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole

Cat. No. B1597756
M. Wt: 218.64 g/mol
InChI Key: NKSXSHOHTVKMDN-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. When a pyrazole group is attached at the 2-position and a chlorine atom at the 5-position, the compound is referred to as “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole”. This compound likely possesses interesting chemical and biological properties due to the presence of the benzofuran and pyrazole moieties .


Molecular Structure Analysis

The molecular structure of “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” would consist of a benzofuran ring attached to a pyrazole ring. The exact structure would depend on the positions of these rings and any additional substituents .


Chemical Reactions Analysis

The chemical reactivity of “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” would be influenced by the presence of the benzofuran and pyrazole rings, as well as the chlorine atom. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and others .

Scientific Research Applications

Specific Scientific Field

This compound has been studied in the field of Pharmaceutical Chemistry for its potential antimicrobial properties .

Summary of the Application

The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of novel derivatives through the Claisen-Schmidt condensation reaction . These derivatives have been studied for their potential as antimicrobial agents .

Methods of Application or Experimental Procedures

The novel derivatives were synthesized using 5-chloro-2-acetyl benzofuran and aromatic aldehydes in the presence of a base catalyst . The chemical structures of these compounds were confirmed using IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry . Schrödinger docking simulations were employed to ascertain the binding affinity of the synthesized compounds to Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli Topoisomerase IV . The anti-tubercular and in vitro antibacterial activities of the synthesized compounds were also investigated .

Results or Outcomes

The findings from these assays provide insights into the potential of these compounds as agents possessing anti-tubercular and antibacterial characteristics . This offers promising prospects for further investigation in the field of drug development .

2. Antimicrobial Effects on Different Bacterial Strains

Specific Scientific Field

This application falls under the field of Microbiology and Pharmaceutical Chemistry .

Summary of the Application

The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of novel derivatives. These derivatives have been studied for their potential antimicrobial effects on different bacterial strains .

Methods of Application or Experimental Procedures

The novel derivatives were synthesized using 5-chlorosaliciylaldehyde with chloroacetone and potassium carbonate . The antimicrobial properties of the derivatives were evaluated against bacterial strains Escherichia coli ATCC 25322, Klebsiella pneumoniae ATCC70060, Bacillus megaterium, Staphylococcus aureus using the Agar well method .

Results or Outcomes

The synthesized compounds demonstrated significant level antimicrobial activity against all bacteria .

3. Synthesis of Novel Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry and Pharmaceutical Chemistry .

Summary of the Application

The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of five novel derivatives of 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones .

Methods of Application or Experimental Procedures

The novel derivatives were synthesized through the Claisen-Schmidt condensation reaction, using 5-chloro-2-acetyl benzofuran and aromatic aldehydes in the presence of a base catalyst . The chemical structures of these compounds were confirmed by using IR spectroscopy, 1H NMR spectroscopy and mass spectrometry .

Results or Outcomes

The synthesized compounds were investigated for their anti-tubercular and in vitro antibacterial activities . The findings from these assays provide insights into the potential of these compounds as agents possessing anti-tubercular and antibacterial characteristics .

4. Antimicrobial Effects on Different Bacterial Strains

Specific Scientific Field

This application falls under the field of Microbiology and Pharmaceutical Chemistry .

Summary of the Application

The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of novel derivatives. These derivatives have been studied for their potential antimicrobial effects on different bacterial strains .

Methods of Application or Experimental Procedures

The novel derivatives were synthesized using 5-chlorosaliciylaldehyde with chloroacetone and potassium carbonate . The antimicrobial properties of the derivatives were evaluated against bacterial strains Escherichia coli ATCC 25322, Klebsiella pneumoniae ATCC70060, Bacillus megaterium, Staphylococcus aureus using the Agar well method .

Results or Outcomes

The synthesized compounds demonstrated significant level antimicrobial activity against all bacteria .

5. Synthesis of Novel Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry and Pharmaceutical Chemistry .

Summary of the Application

The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of five novel derivatives of 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones .

Methods of Application or Experimental Procedures

The novel derivatives were synthesized through the Claisen-Schmidt condensation reaction, using 5-chloro-2-acetyl benzofuran and aromatic aldehydes in the presence of a base catalyst . The chemical structures of these compounds were confirmed by using IR spectroscopy, 1H NMR spectroscopy and mass spectrometry .

Results or Outcomes

The synthesized compounds were investigated for their anti-tubercular and in vitro antibacterial activities . The findings from these assays provide insights into the potential of these compounds as agents possessing anti-tubercular and antibacterial characteristics .

Future Directions

The study of benzofuran and pyrazole derivatives is a promising area of research due to their potential biological activities. Future research could focus on synthesizing various derivatives of “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” and testing their biological activities .

properties

IUPAC Name

5-(5-chloro-1-benzofuran-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSXSHOHTVKMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376935
Record name 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole

CAS RN

852690-99-4
Record name 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Reactant of Route 2
3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Reactant of Route 3
3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Reactant of Route 4
3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Reactant of Route 5
3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Reactant of Route 6
3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole

Citations

For This Compound
1
Citations
YR Prasad, KK Rajasekhar, N Pillarikuppam…
Number of citations: 0

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